molecular formula C15H20N2O4 B6981431 2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid

2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981431
M. Wt: 292.33 g/mol
InChI Key: NJMWRVNVOSLNHD-UHFFFAOYSA-N
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Description

2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is an organic compound with a complex structure that includes a pyridine ring, a propanoic acid moiety, and a methyloxane derivative

Properties

IUPAC Name

2-[(2-methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10-8-12(4-7-21-10)14(18)17-13(15(19)20)9-11-2-5-16-6-3-11/h2-3,5-6,10,12-13H,4,7-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMWRVNVOSLNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C(=O)NC(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-3-ylpropanoic acid
  • 2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-5-ylpropanoic acid

Uniqueness

2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methyloxane ring, pyridine ring, and propanoic acid moiety makes it a versatile compound with diverse applications.

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